5,7-bis(difluoromethyl)-N-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of difluoromethyl groups at positions 5 and 7, and an allyl group at the N2 position. The pyrazolo[1,5-a]pyrimidine core is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary depending on the desired regioselectivity. For instance, using acetic acid as the solvent tends to favor the formation of 7-difluoromethyl derivatives, while trifluoroacetic acid promotes the formation of 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or enhanced binding affinity.
Mechanism of Action
The mechanism of action of N2-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the allyl group at the N2 position.
N-(2,5-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains additional chlorine substituents on the phenyl ring.
Uniqueness
N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of both difluoromethyl groups and an allyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C12H10F4N4O |
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Molecular Weight |
302.23 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-prop-2-enylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H10F4N4O/c1-2-3-17-12(21)7-5-9-18-6(10(13)14)4-8(11(15)16)20(9)19-7/h2,4-5,10-11H,1,3H2,(H,17,21) |
InChI Key |
HQRFNJZGURURKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=NN2C(=CC(=NC2=C1)C(F)F)C(F)F |
Origin of Product |
United States |
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